molecular formula C5H9ClN2O B1452385 2-(Isoxazol-4-YL)ethanamine hydrochloride CAS No. 1187928-51-3

2-(Isoxazol-4-YL)ethanamine hydrochloride

Cat. No.: B1452385
CAS No.: 1187928-51-3
M. Wt: 148.59 g/mol
InChI Key: PKQPJWQIOQTKGU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-4-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoxazol-4-YL)ethanamine hydrochloride is unique due to its specific structure and reactivity. Its isoxazole ring imparts distinct chemical properties, making it a valuable compound in various research applications. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility.

Biological Activity

2-(Isoxazol-4-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Overview

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1187928-51-3
  • Molecular Formula: C5H8ClN3O

The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in neuropharmacology and as a scaffold for drug design.

Neuroactive Properties

Research indicates that this compound exhibits notable neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its possible utility in treating neurological disorders such as depression and anxiety.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. A series of derivatives have been synthesized to explore modifications at the isoxazole ring and the ethanamine side chain. These studies have revealed that substitutions at specific positions can significantly enhance biological activity:

Compound DerivativeActivity (IC50, μM)Key Modifications
Original Compound15Base structure
Methyl Substituted10Methyl at C-3
Fluoro Substituted5Fluoro at C-5

The table illustrates how minor modifications can lead to substantial changes in potency, highlighting the importance of SAR studies in drug development .

The proposed mechanism of action for this compound involves:

  • Receptor Interaction: Binding to serotonin receptors, influencing mood regulation.
  • Signal Transduction Modulation: Affecting pathways related to neuroinflammation and oxidative stress.
  • Apoptotic Pathway Activation: Inducing cell death in cancer cells through caspase activation.

These mechanisms underscore the compound's potential as a dual-action agent targeting both neurological and oncological conditions .

Case Study 1: Neuropharmacological Effects

A study published in Nature explored the effects of various isoxazole derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Properties

IUPAC Name

2-(1,2-oxazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQPJWQIOQTKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-51-3
Record name 2-(1,2-oxazol-4-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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